![molecular formula C18H10Cl2N2O2 B14083934 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 101558-86-5](/img/structure/B14083934.png)
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is a compound belonging to the pyrrolo[3,2-b]pyrrole family. These compounds are known for their unique structural properties and have been extensively studied for their applications in various fields, including materials science and biotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a catalyst to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of halogenated compounds .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique optical properties.
Wirkmechanismus
The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its aggregation-induced emission properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: Used as an electroluminescent material.
Uniqueness
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is unique due to its specific structural features and the presence of chlorine atoms, which impart distinct electronic and optical properties. These characteristics make it particularly valuable in applications requiring specific photophysical properties .
Eigenschaften
CAS-Nummer |
101558-86-5 |
|---|---|
Molekularformel |
C18H10Cl2N2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
3,6-bis(4-chlorophenyl)-2-hydroxy-1H-pyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)13-15-16(22-17(13)23)14(18(24)21-15)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChI-Schlüssel |
NIFSLUKHYDMVDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=NC2=O)C(=C(N3)O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
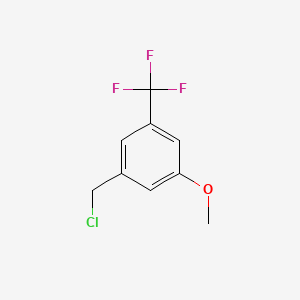
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)
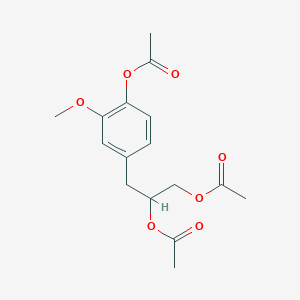


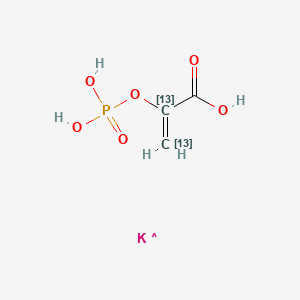
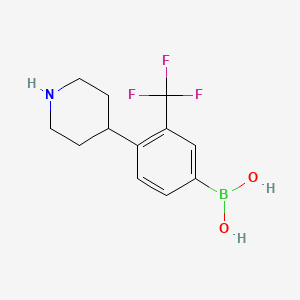
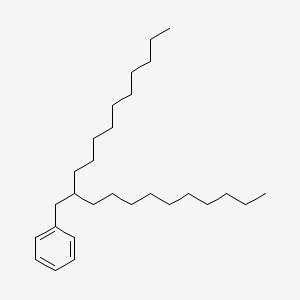

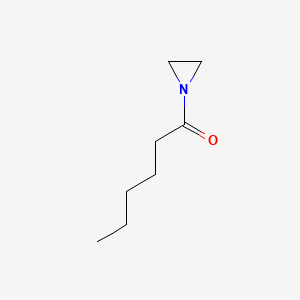
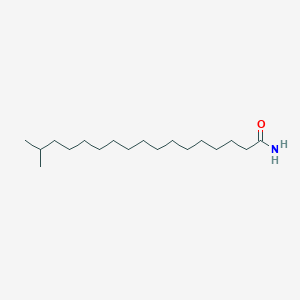
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
